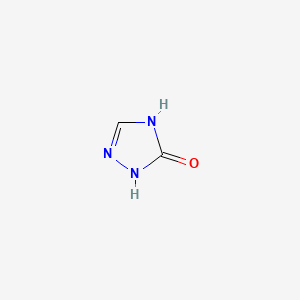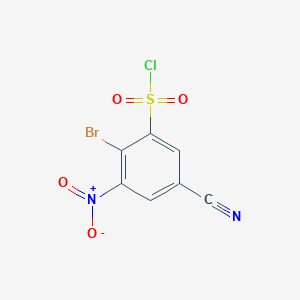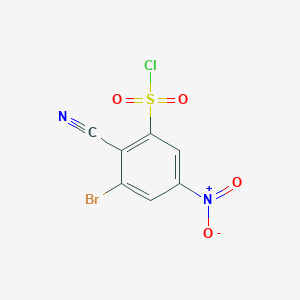
5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine
Vue d'ensemble
Description
The compound “5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Applications De Recherche Scientifique
Pharmaceutical Research
The compound “5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine” shows promise in pharmaceutical research due to its structural similarity to biheterocyclic phosphonic α-amino esters . These compounds are known for their ability to mimic the transition states of amines and esters in biological processes, which makes them potential candidates for peptide enzyme inhibitors . This application is crucial in the development of new medications that can target specific enzymes related to diseases.
Material Science
In material science, the compound’s ability to form crystalline structures makes it valuable for the development of new materials . Its crystallization in the monoclinic system and the presence of hydrogen bonds suggest potential applications in creating materials with specific optical or structural properties .
Chemical Synthesis
“5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine” can be used in chemical synthesis as a building block for more complex molecules. Its structure allows for high regioselectivity in reactions such as the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is a cornerstone of click chemistry .
Bioimaging
The structural features of the compound, particularly the naphthalene moiety, may allow it to serve as a fluorescent probe or imaging agent. This application is significant in the field of bioimaging, where researchers require compounds that can provide clear and precise images of biological processes.
Environmental Applications
Due to its organophosphorus nature, “5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine” could be explored for environmental applications. Organophosphorus compounds have been studied for their role in environmental remediation, including the degradation of pollutants .
Medicinal Chemistry
The compound’s similarity to other naphthalene derivatives that have been studied for their medicinal properties suggests potential applications in medicinal chemistry. It could be investigated for its pharmacological properties, possibly in the development of new therapeutic agents.
Propriétés
IUPAC Name |
5-naphthalen-2-yl-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c14-13-16-12(8-15-17-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJNFZWBLZMXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-2-yl)-1,2,4-triazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B1417164.png)
![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1417166.png)











